Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate
Description
Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a benzyl ester moiety at the 5-position. Pyrrolopyridine derivatives are widely studied for their pharmacological relevance, particularly as kinase inhibitors or intermediates in drug synthesis .
Properties
IUPAC Name |
benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-7-14-13(10-17)6-8-16-14/h1-6,8,16H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBASWSADLKHGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone can lead to the formation of the desired bicyclic structure. The benzyl group can be introduced through a nucleophilic substitution reaction, and the carboxylate group can be added via esterification.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[3,2-c]pyridine ring. Common reagents for these reactions include alkyl halides and amines.
Esterification: The carboxylate group can undergo esterification with alcohols in the presence of acid catalysts to form various esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug discovery and development. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Ethyl 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Structure : Features a benzyl substituent at the 5-position and an ethyl ester at the 2-position.
- Molecular Formula : C₁₇H₂₀N₂O₂; Molecular Weight: 284.35 g/mol .
- Synthesis : Prepared via alkylation of tert-butyl precursors (e.g., S0 in ) with bromopropane, yielding 52% after chromatography .
- Key Difference : The ethyl ester at the 2-position contrasts with the target compound’s benzyl ester at the 5-position, affecting solubility and reactivity.
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
- Structure : Lacks an ester group, with a free amine at the 5-position and a benzyl substituent.
- Molecular Formula : C₁₄H₁₆N₂; Molecular Weight: 212.29 g/mol .
- Safety : Classified as corrosive and irritating, requiring handling precautions (e.g., gloves, ventilation) .
- Applications: Potential precursor for pharmaceuticals; its hydrochloride salt (PHA767491) is noted in circadian rhythm studies .
- Key Difference : The absence of an ester group reduces steric hindrance, making it more reactive in coupling reactions compared to esterified analogs.
tert-Butyl 1,4,6,7-Tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
- Structure : tert-Butyl ester at the 5-position; CAS 1414958-79-4 .
- Synthesis : Derived from tert-butyl protection of the pyrrolopyridine core, with purification via flash chromatography .
- Storage : Requires protection from heat and moisture, reflecting the ester’s hydrolytic instability .
- Applications : Common intermediate in drug discovery due to its stability under basic conditions .
- Key Difference : The tert-butyl group offers steric protection, enhancing stability but reducing solubility compared to benzyl esters.
Benzyl 3,4,6,7-Tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
- Structure : Replaces the pyrrolo ring with an imidazo ring, altering electronic properties.
- Molecular Formula : C₁₅H₁₅N₃O₂; Molecular Weight: 269.30 g/mol (estimated).
- Applications : Sold as a pharmaceutical building block, highlighting the role of ring system variations in modulating bioactivity .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Flexibility : Alkylation and esterification reactions (e.g., with bromopropane or 11-azidoundecyl groups) demonstrate the modularity of pyrrolopyridine scaffolds .
- Spectroscopic Data : tert-Butyl derivatives exhibit characteristic IR peaks (e.g., 1724 cm⁻¹ for carbonyl) and NMR shifts (δ 1.45 ppm for tert-butyl protons) , aiding in structural validation.
Biological Activity
Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 212.29 g/mol
- CAS Number : 272442-27-0
1. Hypotensive Activity
Research indicates that derivatives of tetrahydropyrrolo[3,2-c]pyridine exhibit hypotensive effects. In studies conducted on normotensive rats, compounds similar to Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine were shown to lower blood pressure effectively at doses of 12.8 and 25.6 mg/kg . The hypotensive activity is attributed to their ability to modulate vascular tone and improve blood flow.
2. CNS Depressant Activity
The compound has also demonstrated central nervous system (CNS) depressant properties. This was evaluated through standard pharmacological tests that measure the sedative effects of various compounds . The ability to act on the CNS suggests potential applications in treating anxiety or sleep disorders.
3. Inhibition of Blood Platelet Aggregation
This compound has been tested for its capacity to inhibit blood platelet aggregation—a critical factor in preventing vascular diseases such as thrombosis. In vitro studies showed moderate inhibitory activity at a concentration of 0.13 mM . This property could be beneficial in developing antithrombotic therapies.
The precise mechanisms through which Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine exerts its biological effects are still under investigation. However, it is believed that these compounds interact with specific receptors or enzymes involved in cardiovascular regulation and platelet function.
Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Hypotensive Activity | Blood pressure reduction | |
| CNS Depressant Activity | Sedative effects | |
| Inhibition of Blood Platelet Aggregation | Moderate inhibition at 0.13 mM |
Recent Research Insights
A recent study highlighted the synthesis and evaluation of various tetrahydropyridine derivatives for their biological activities. The findings suggest that structural modifications can enhance specific activities while reducing toxicity .
Another investigation focused on the pharmacokinetics and metabolic stability of these compounds in human liver microsomes. It was found that the lipophilicity of the compounds plays a crucial role in their metabolic stability and overall pharmacological profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
